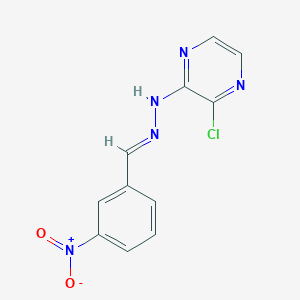
3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as 3-Cl-PH, is a chemical compound used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 218-220°C. This compound has been studied for its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that it can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death. In addition, it has been shown to inhibit the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can have both biochemical and physiological effects on cells. Biochemically, it has been shown to induce oxidative stress and DNA damage, leading to cell death. Physiologically, it has been shown to inhibit cell growth and induce apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its potential anticancer and antibiotic properties. It can also be synthesized relatively easily and is stable under normal laboratory conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. In addition, its potential toxicity and side effects have not been fully characterized, which could limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One potential direction is the optimization of its use as an anticancer and antibiotic agent. This could involve further studies to determine its mechanism of action and potential toxicity, as well as the development of new formulations and delivery methods. Another potential direction is the development of new applications for 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, such as in the treatment of other diseases or in the development of new materials. Overall, the study of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has the potential to lead to important scientific discoveries and applications.
Méthodes De Synthèse
The synthesis of 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction between 3-nitrobenzaldehyde and 2-chloropyrazine-3-carbohydrazide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or acetonitrile and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer properties. Studies have shown that 3-nitrobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In addition, it has been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-11(14-5-4-13-10)16-15-7-8-2-1-3-9(6-8)17(18)19/h1-7H,(H,14,16)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSSCVUOXQOFIU-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(E)-(3-nitrophenyl)methylideneamino]pyrazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)
![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)

![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)